molecular formula C8H10N2O4 B2990278 2-(5-Methoxycarbonyl-3-methylpyrazol-1-yl)acetic acid CAS No. 1552568-38-3

2-(5-Methoxycarbonyl-3-methylpyrazol-1-yl)acetic acid

Cat. No. B2990278
M. Wt: 198.178
InChI Key: XIACUYGJXAXOHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(5-Methoxycarbonyl-3-methylpyrazol-1-yl)acetic acid” is a chemical compound with the CAS Number: 1552568-38-3 . It has a molecular weight of 198.18 and its IUPAC name is 2-(5-(methoxycarbonyl)-3-methyl-1H-pyrazol-1-yl)acetic acid . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2-(5-Methoxycarbonyl-3-methylpyrazol-1-yl)acetic acid” is 1S/C8H10N2O4/c1-5-3-6(8(13)14-2)10(9-5)4-7(11)12/h3H,4H2,1-2H3,(H,11,12) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-(5-Methoxycarbonyl-3-methylpyrazol-1-yl)acetic acid” is a powder that is stored at room temperature . Its molecular weight is 198.18 .

Scientific Research Applications

Chemical Synthesis and Modification

2-(5-Methoxycarbonyl-3-methylpyrazol-1-yl)acetic acid is explored in chemical syntheses and modifications. For instance, related compounds, such as (2-Methyl-2H-chromen-2-yl)acetic acid and its methoxy derivatives, are synthesized via condensations of salicylaldehyde with diethyl isopropylidenemalonate followed by hydrolysis (Yamaguchi, Takahashi, & Kawase, 1992). Additionally, acylation of amines and pyrazole with related acyl chlorides demonstrates the potential of this compound in creating new amides and 1-acylpyrazole (Arutjunyan et al., 2013).

Pharmaceutical Research

In pharmaceutical research, compounds structurally similar to 2-(5-Methoxycarbonyl-3-methylpyrazol-1-yl)acetic acid are synthesized and studied for their potential biological properties. For example, novel indole-benzimidazole derivatives were prepared from 2-methylindole-3-acetic acid and its 5-methoxy derivative (Wang et al., 2016).

Analytical Chemistry

In the field of analytical chemistry, derivatives of related compounds are used as fluorescent labeling reagents, demonstrating the versatility of this class of compounds in biochemical analysis. A novel fluorophore derived from 5-methoxyindole-3-acetic acid showed strong fluorescence in a wide pH range, indicating its utility in biomedical analysis (Hirano et al., 2004).

Crystal and Molecular Structure Analysis

The crystal structure of related compounds, such as 5-methoxyindole-3-acetic acid, has been analyzed to understand their molecular conformation. This type of analysis is crucial in understanding the physical and chemical properties of these compounds (Sakaki et al., 1975).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(5-methoxycarbonyl-3-methylpyrazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-5-3-6(8(13)14-2)10(9-5)4-7(11)12/h3H,4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIACUYGJXAXOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)OC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methoxycarbonyl-3-methylpyrazol-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.